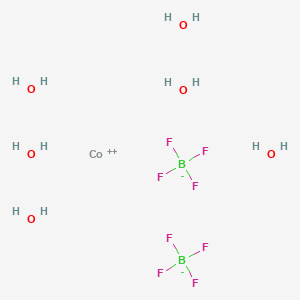

Cobalt(II) tetrafluoroborate hexahydrate

Descripción general

Descripción

Synthesis Analysis

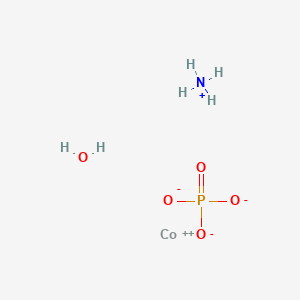

The synthesis of cobalt(II) complexes can involve simple procedures, as seen in the preparation of a cobalt(II) hexafluoroacetylacetonate ethylenediamine complex, which was synthesized and characterized by several analytical methods . Although the exact synthesis of cobalt(II) tetrafluoroborate hexahydrate is not described, the methodologies used for synthesizing similar cobalt(II) complexes could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of cobalt(II) complexes can vary significantly depending on the ligands involved. For instance, a cobalt(II) complex with terpyridine and tetrahydroborato ligands was found to have a distorted tetragonal pyramid structure . Another complex, tetrakis(4-methylpyridine)cobalt(II) hexafluorophosphate, was described as having a distorted tetrahedron structure around the cobalt ion . These studies demonstrate the versatility of cobalt(II) coordination environments, which could be similar in cobalt(II) tetrafluoroborate hexahydrate.

Chemical Reactions Analysis

The reactivity of cobalt(II) complexes can be influenced by their molecular structure and the nature of their ligands. The papers do not provide specific reactions involving cobalt(II) tetrafluoroborate hexahydrate, but they do discuss the properties of other cobalt(II) complexes. For example, the cobalt(II) hexafluoroacetylacetonate ethylenediamine complex presents a clean decomposition pathway and high volatility at moderate temperatures, which could be useful in chemical vapor deposition (CVD) processes . This suggests that cobalt(II) complexes can be designed for specific applications based on their reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of cobalt(II) complexes are determined by their molecular structures and the ligands they contain. The cobalt(II) hexafluoroacetylacetonate ethylenediamine complex was characterized by its optical properties, thermal behavior, and fragmentation pathways . The unusual spectral properties of the (terpyridine)(tetrahydroborato-H,H')cobalt complex were also noted, indicating that the ligands can significantly affect the properties of the complex . These findings suggest that cobalt(II) tetrafluoroborate hexahydrate may also exhibit unique physical and chemical properties that could be explored through similar analytical techniques.

Aplicaciones Científicas De Investigación

1. Electrochemical Applications

Cobalt(II) tetrafluoroborate hexahydrate has been investigated in the field of electrochemistry. Studies like the one by Su et al. (2010) demonstrated its use in the electrodeposition of metallic cobalt from ionic liquids, revealing that cobalt plating from these solutions was an irreversible process controlled by the diffusion of Co(II) (Su et al., 2010). Similarly, Li et al. (2015) researched the electrochemical reduction of cobalt tetrafluoroborate, indicating the potential for producing pure cobalt metal deposits (Li et al., 2015).

2. Catalytic Applications

Cobalt(II) tetrafluoroborate hexahydrate shows promise in catalytic applications. Lin et al. (2015) utilized cobalt porphyrin complexes for catalytic CO2 reduction in water, significantly enhancing activity for the aqueous electrochemical reduction of CO2 to CO (Lin et al., 2015).

3. Material Synthesis and Characterization

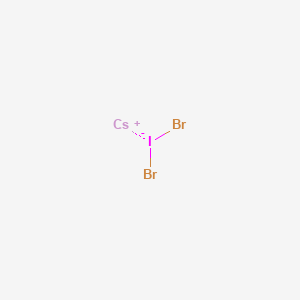

Research by Sakata et al. (2005) on cobalt(II) complexes, including cobalt(II) bromide hexahydrate and silver(I) tetrafluoroborate, highlighted its role in synthesizing and characterizing new materials with potential applications in various fields (Sakata et al., 2005).

4. Energy Applications

The compound has also been explored in energy applications. For instance, Li et al. (2010) used cobalt(II) oxide as an anode catalyst in a direct borohydride fuel cell, achieving significant power density without using precious metals (Li et al., 2010).

5. Magnetic and Electronic Properties

Ghosh et al. (2020) explored the magnetic properties of cobalt(II) complexes, finding interesting redox-stimuli-based reversible paramagnetic high-spin cobalt(II) to diamagnetic low-spin cobalt(III) conversion (Ghosh et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

cobalt(2+);ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHRHDAVLSRYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CoF8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578155 | |

| Record name | Cobalt(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) tetrafluoroborate hexahydrate | |

CAS RN |

15684-35-2 | |

| Record name | Cobalt(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt(II) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)